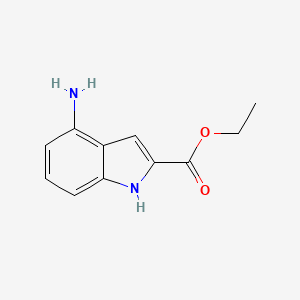

4-Amino-1H-indole-2-carboxylate d’éthyle

Vue d'ensemble

Description

Ethyl 4-amino-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are important molecules in cell biology and have various biologically vital properties.

Applications De Recherche Scientifique

Ethyl 4-amino-1H-indole-2-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are important in the development of new materials and catalysts.

Biology: Indole derivatives have been studied for their potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: Ethyl 4-amino-1H-indole-2-carboxylate and its derivatives are investigated for their potential as therapeutic agents in the treatment of various diseases.

Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Target of Action

Ethyl 4-amino-1H-indole-2-carboxylate, like many indole derivatives, has been found to bind with high affinity to multiple receptors

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that lead to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can vary widely, depending on the specific biological activity being expressed.

Result of Action

Indole derivatives are known to exhibit a variety of biological activities, which suggests that they can have diverse molecular and cellular effects .

Analyse Biochimique

Biochemical Properties

Ethyl 4-amino-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including Ethyl 4-amino-1H-indole-2-carboxylate, have been shown to inhibit certain enzymes involved in metabolic pathways . The compound’s interaction with these enzymes can lead to changes in metabolic flux and metabolite levels. Additionally, Ethyl 4-amino-1H-indole-2-carboxylate has been reported to bind with high affinity to multiple receptors, which can modulate various biochemical processes .

Cellular Effects

Ethyl 4-amino-1H-indole-2-carboxylate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including Ethyl 4-amino-1H-indole-2-carboxylate, can modulate the activity of kinases, which are crucial for cell signaling . This modulation can lead to alterations in gene expression and cellular metabolism, impacting cell function and viability . Furthermore, Ethyl 4-amino-1H-indole-2-carboxylate has shown potential in inhibiting the proliferation of cancer cells, making it a promising candidate for anticancer therapies .

Molecular Mechanism

The molecular mechanism of action of Ethyl 4-amino-1H-indole-2-carboxylate involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, Ethyl 4-amino-1H-indole-2-carboxylate has been reported to inhibit the activity of certain enzymes by forming hydrogen bonds with their active sites . This inhibition can result in changes in gene expression and subsequent cellular responses. Additionally, the compound’s interaction with receptors can modulate signaling pathways, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 4-amino-1H-indole-2-carboxylate have been observed to change over time. The compound’s stability and degradation play crucial roles in its long-term effects on cellular function. Studies have shown that Ethyl 4-amino-1H-indole-2-carboxylate remains stable under certain conditions, maintaining its activity over extended periods . Its degradation can lead to the formation of byproducts that may have different biological activities . Long-term exposure to Ethyl 4-amino-1H-indole-2-carboxylate has been associated with sustained inhibition of specific cellular processes, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of Ethyl 4-amino-1H-indole-2-carboxylate vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, Ethyl 4-amino-1H-indole-2-carboxylate can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .

Metabolic Pathways

Ethyl 4-amino-1H-indole-2-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity . For example, Ethyl 4-amino-1H-indole-2-carboxylate can undergo enzymatic transformations, resulting in the production of metabolites that inhibit specific enzymes or modulate signaling pathways . These metabolic pathways play a crucial role in determining the compound’s overall pharmacokinetic and pharmacodynamic properties .

Transport and Distribution

The transport and distribution of Ethyl 4-amino-1H-indole-2-carboxylate within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cellular membranes, influencing its localization and accumulation within specific tissues . Additionally, Ethyl 4-amino-1H-indole-2-carboxylate can bind to plasma proteins, affecting its bioavailability and distribution . Understanding the transport and distribution mechanisms of Ethyl 4-amino-1H-indole-2-carboxylate is essential for optimizing its therapeutic potential .

Subcellular Localization

Ethyl 4-amino-1H-indole-2-carboxylate exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, Ethyl 4-amino-1H-indole-2-carboxylate may localize to the nucleus, where it can modulate gene expression, or to the mitochondria, affecting cellular metabolism . The subcellular localization of Ethyl 4-amino-1H-indole-2-carboxylate is a critical factor in determining its biological effects and therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 4-amino-1H-indole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-nitro-1H-indole-2-carboxylic acid with ethyl alcohol in the presence of a catalyst to form ethyl 4-nitro-1H-indole-2-carboxylate. This intermediate is then reduced using a suitable reducing agent, such as palladium on carbon (Pd/C) and hydrogen gas, to yield ethyl 4-amino-1H-indole-2-carboxylate .

Industrial Production Methods

In industrial settings, the production of ethyl 4-amino-1H-indole-2-carboxylate may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-amino-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group in the precursor can be reduced to form the amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas or other reducing agents like sodium borohydride (NaBH₄) can be employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups attached to the amino group or the indole ring .

Comparaison Avec Des Composés Similaires

Ethyl 4-amino-1H-indole-2-carboxylate can be compared with other similar compounds, such as:

Ethyl 1H-indole-2-carboxylate: Lacks the amino group at the 4-position, resulting in different chemical reactivity and biological activity.

Methyl 4-amino-1H-indole-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its solubility and reactivity.

4-Amino-1H-indole-2-carboxylic acid: The carboxylic acid group instead of the ester group can lead to different chemical properties and applications.

Activité Biologique

Ethyl 4-amino-1H-indole-2-carboxylate is a significant derivative of indole, a heterocyclic compound known for its diverse biological activities. This article delves into the biological activity of Ethyl 4-amino-1H-indole-2-carboxylate, examining its mechanisms of action, biochemical properties, and potential therapeutic applications.

Biological Activity Overview

Ethyl 4-amino-1H-indole-2-carboxylate exhibits a range of biological activities due to its structural characteristics. Its interactions with various biological targets lead to significant effects on cellular processes and pathways.

The compound primarily acts through:

- Receptor Binding : Ethyl 4-amino-1H-indole-2-carboxylate binds to multiple receptors, influencing signaling pathways critical for cellular function.

- Enzyme Interaction : It has been shown to inhibit specific enzymes involved in metabolic pathways, thereby altering biochemical reactions within cells.

- Gene Expression Modulation : The compound can affect gene expression, impacting cellular metabolism and signaling.

Biochemical Pathways

Ethyl 4-amino-1H-indole-2-carboxylate influences several biochemical pathways:

- Cell Signaling : It modulates kinase activity, which is crucial for various signaling cascades.

- Cellular Metabolism : The compound's interaction with metabolic enzymes can lead to altered energy production and utilization within cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of Ethyl 4-amino-1H-indole-2-carboxylate. For instance:

- In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, with IC50 values ranging from 7 to 20 µM. These findings indicate its potential as a therapeutic agent in cancer treatment .

Antibacterial Activity

Ethyl 4-amino-1H-indole-2-carboxylate has also shown promising antibacterial properties:

- Minimum Inhibitory Concentration (MIC) : In studies against pathogens like Staphylococcus aureus and Escherichia coli, the MIC values were comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. In experimental models, it reduced inflammation markers significantly compared to controls .

Case Study 1: Anticancer Efficacy

A study conducted on human leukemia cell lines demonstrated that Ethyl 4-amino-1H-indole-2-carboxylate effectively induced apoptosis. The treatment resulted in a significant increase in lactate dehydrogenase (LDH) levels, indicating cytotoxicity and cell death at higher concentrations .

Case Study 2: Antibacterial Activity Assessment

In a comparative study with traditional antibiotics, Ethyl 4-amino-1H-indole-2-carboxylate showed inhibition zones of up to 30 mm against tested bacterial strains. This suggests that the compound could serve as an alternative or adjunctive treatment in bacterial infections .

Table 1: Biological Activities of Ethyl 4-amino-1H-indole-2-carboxylate

| Activity Type | Observed Effect | IC50/MIC Values |

|---|---|---|

| Anticancer | Cytotoxicity in cancer cells | 7 - 20 µM |

| Antibacterial | Inhibition of bacterial growth | MIC comparable to ceftriaxone |

| Anti-inflammatory | Reduced IL-6 and TNF-α levels | Significant reduction |

Table 2: Comparison with Other Indole Derivatives

| Compound Name | Anticancer Activity (IC50) | Antibacterial Activity (MIC) |

|---|---|---|

| Ethyl 4-amino-1H-indole-2-carboxylate | 7 - 20 µM | Comparable to standard antibiotics |

| Other Indole Derivative A | 10 - 25 µM | Higher MIC |

| Other Indole Derivative B | 5 - 15 µM | Lower MIC |

Propriétés

IUPAC Name |

ethyl 4-amino-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-11(14)10-6-7-8(12)4-3-5-9(7)13-10/h3-6,13H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URIAPNZOZNVGMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC=C2N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.